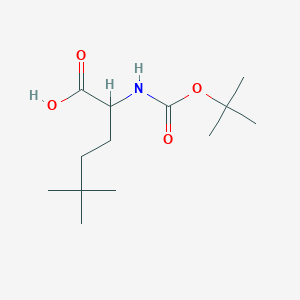

2-((tert-Butoxycarbonyl)amino)-5,5-dimethylhexanoic acid

概要

説明

The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable and can protect reactive amine groups during chemical reactions .

Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The Boc group consists of a carbonyl group (C=O) bonded to an oxygen atom, which is in turn bonded to a tert-butyl group . This structure allows the Boc group to effectively protect amine groups during chemical reactions .Chemical Reactions Analysis

The Boc group can be removed from amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .科学的研究の応用

Asymmetric Synthesis and Biological Activity

- Asymmetric Synthesis: The chiral auxiliaries, including derivatives similar to 2-((tert-Butoxycarbonyl)amino)-5,5-dimethylhexanoic acid, have been utilized in the asymmetric synthesis of certain compounds. For instance, the stereoselectivity of the teratogenic activity of 2-ethylhexanoic acid, a metabolite of a widely-used plasticizer, was investigated using chiral auxiliaries (Hauck et al., 1990).

Chemical Synthesis and Enzyme Inhibition

- Carbonic Anhydrase Inhibitors: Derivatives of tert-butoxycarbonyl amino acids have been synthesized and evaluated as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. These derivatives showed potent inhibition, particularly against isozymes critical for aqueous humour secretion in the eye, indicating their potential in developing topical antiglaucoma drugs (Supuran et al., 2000).

Neurotransmitter Studies and Drug Development

- Neurotransmitter Analysis: A sensitive method involving derivatives of tert-butoxycarbonyl amino acids was developed to determine neurotransmitter amino acids in physiological samples. This method has applications in studying neurotransmitter dynamics with high temporal resolution, demonstrating its utility in neuroscience research (Boyd et al., 2000).

Metabolism and Toxicology

- Metabolic Fate Studies: The metabolic fate of certain compounds has been elucidated using tert-butoxycarbonyl amino acid derivatives. For example, the metabolism of 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide in rats and monkeys was studied, leading to insights into omega-/beta-oxidation pathways and species differences in metabolic processes (Woolf et al., 1991).

作用機序

Target of Action

It is known that this compound is a derivative of lysine , an essential amino acid involved in protein synthesis. Therefore, it may interact with proteins or enzymes that recognize or process lysine residues.

Mode of Action

The compound contains a tert-butoxycarbonyl (Boc) protecting group . This group is commonly used in organic synthesis to protect amines from unwanted reactions . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

As a lysine derivative , it may be involved in pathways related to protein synthesis and modification.

Result of Action

As a lysine derivative , it may have roles in protein synthesis and modification, but specific effects would depend on the context of its use.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-{[(tert-Butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid. For instance, the compound is a solid at room temperature . Its solubility can vary in different solvents, which could affect its availability for interaction with its targets . Additionally, the pH of the environment could influence the compound’s ionization state, potentially affecting its interactions with targets.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-12(2,3)8-7-9(10(15)16)14-11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLQLFNXPXFYCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(tert-Butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(Carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3135645.png)

![N-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B3135679.png)

![3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B3135708.png)

![methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3135730.png)